![molecular formula C17H23Cl2N5O B2680442 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride CAS No. 2418596-19-5](/img/structure/B2680442.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an indene moiety which is a polycyclic hydrocarbon. It also contains an amide group and a tetrahydrobenzotriazole group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indene moiety, followed by the introduction of the amide and tetrahydrobenzotriazole groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The indene moiety is a fused ring system consisting of a benzene ring and a cyclopentene ring. The amide group is attached to one of the carbon atoms of the indene moiety, and the tetrahydrobenzotriazole group is attached to the nitrogen atom of the amide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indene moiety could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions. The tetrahydrobenzotriazole group could also potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indene moiety could impart hydrophobic properties, while the amide and tetrahydrobenzotriazole groups could contribute to its polarity .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has been conducted on the synthesis of derivatives bearing different heterocyclic ring systems, utilizing pharmacophoric groups similar to the compound . These derivatives have been evaluated for their potential antitumor activity against various human tumor cell lines. For instance, derivatives of 2-(4-aminophenyl)benzothiazole, which share structural similarities with the compound of interest, have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Compounds structurally related to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide; dihydrochloride have been synthesized and assessed for their antioxidant activity. Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, evaluated through various in vitro assays. This suggests that compounds with similar structural motifs may possess antioxidant properties, contributing to their therapeutic potential (Chkirate et al., 2019).
Antibacterial and Antifungal Activities
The synthesis of new derivatives containing benzothiazole and quinoline linkages, which resemble the compound under discussion, has been explored for their potent antibacterial activities. These studies have identified compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The research underscores the potential of these compounds as leads for the development of new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).
Enzyme Inhibitory Activities
Investigations into the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties have been conducted, revealing significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. This research suggests that compounds with similar structural features could serve as leads for the development of new therapeutic agents targeting these enzymes (Abbasi et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O.2ClH/c18-17-12-6-2-1-5-11(12)9-14(17)19-16(23)10-22-15-8-4-3-7-13(15)20-21-22;;/h1-2,5-6,14,17H,3-4,7-10,18H2,(H,19,23);2*1H/t14-,17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVOSNFPQCJTM-LVVRIOTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CC(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=NN2CC(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Potassium 4-(aminomethyl)-1'-[(tert-butoxy)carbonyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate](/img/structure/B2680360.png)
![1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2680361.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide](/img/structure/B2680366.png)

![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)
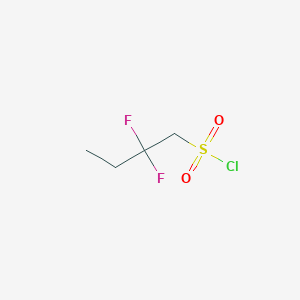
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2680373.png)
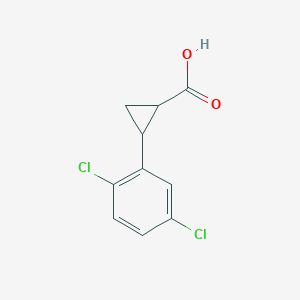

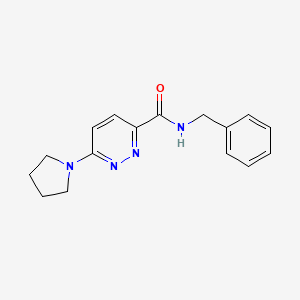
![3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2680377.png)
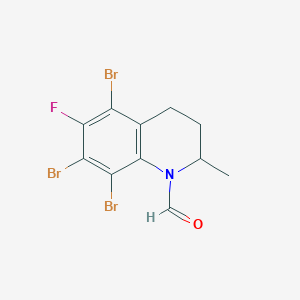
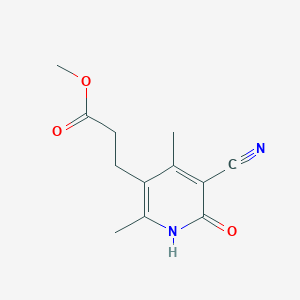
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)
